

DMT-dG(ib) Phosphoramidite molecular weight and formula

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Compound of Interest

Compound Name: DMT-dG(ib) Phosphoramidite

Cat. No.: B048950

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An In-depth Technical Guide on DMT-dG(ib) Phosphoramidite

For researchers, scientists, and professionals in drug development, **DMT-dG(ib) Phosphoramidite** is a critical reagent used in the chemical synthesis of DNA. This document provides core technical specifications for this compound.

DMT-dG(ib) Phosphoramidite, also known as N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a protected nucleoside building block.^[1] The dimethoxytrityl (DMT) group on the 5' end and the isobutyryl (ib) group protecting the exocyclic amine of guanine prevent unwanted side reactions during the oligonucleotide synthesis process.^[1] The phosphoramidite group at the 3' position enables the sequential addition of nucleosides to the growing DNA chain.

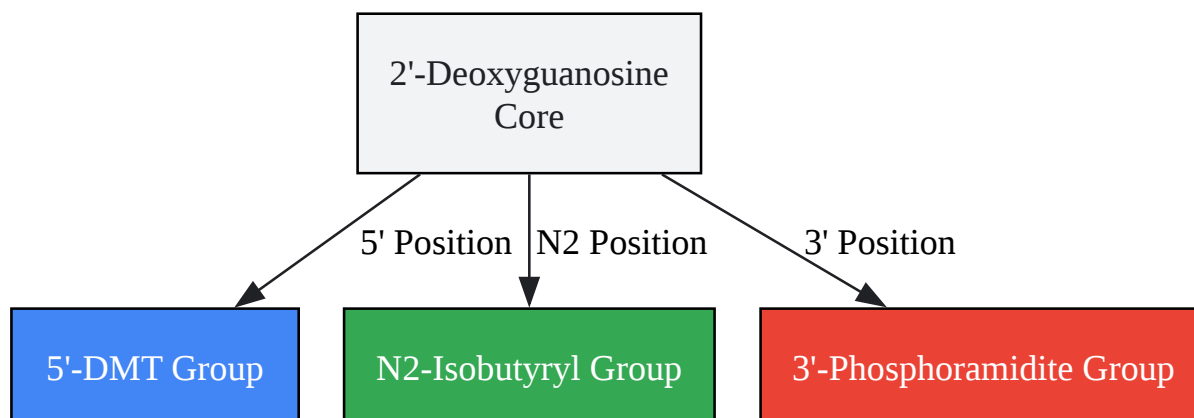
Core Molecular Data

The fundamental molecular properties of **DMT-dG(ib) Phosphoramidite** are summarized below.

Property	Value
Molecular Formula	C44H54N7O8P ^{[1][2][3]}
Molecular Weight	839.92 g/mol ^{[1][2][3]}
CAS Number	93183-15-4 ^{[1][3]}

Structural Composition

The logical relationship of the primary components of the **DMT-dG(ib) Phosphoramidite** molecule is illustrated in the diagram below. The central moiety is a 2'-deoxyguanosine, which is modified with a 5'-DMT protecting group, an N2-isobutyryl protecting group, and a 3'-phosphoramidite group for synthesis.



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Logical structure of **DMT-dG(ib) Phosphoramidite**.

Experimental Protocols

Detailed experimental protocols for the use of **DMT-dG(ib) Phosphoramidite** in oligonucleotide synthesis involve standardized solid-phase synthesis techniques. While specific cycle parameters may vary based on the synthesizer and desired product, the general workflow includes:

- Deprotection: Removal of the 5'-DMT group from the solid-supported nucleoside.
- Coupling: Activation of the **DMT-dG(ib) Phosphoramidite** and its subsequent reaction with the free 5'-hydroxyl group of the support-bound nucleoside.
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
- Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester.

These four steps are repeated for each nucleoside added to the sequence. Final cleavage from the solid support and deprotection of the base-protecting groups (including the isobutyryl group) and the phosphate-protecting groups are typically achieved using a concentrated ammonia solution.^[1]

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References

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